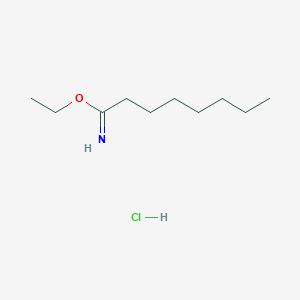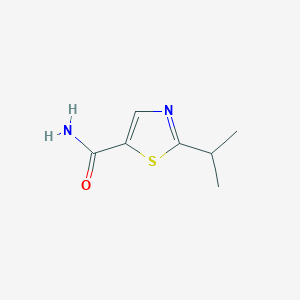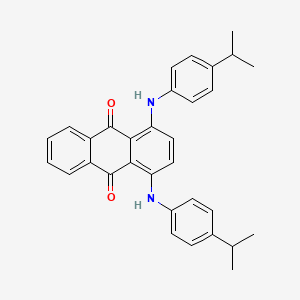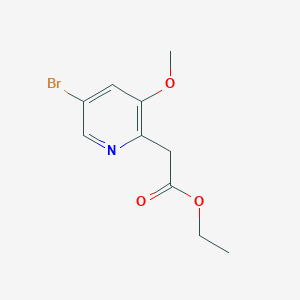
ethyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate is an organic compound that belongs to the class of esters It features a pyridine ring substituted with a bromine atom at the 5-position and a methoxy group at the 3-position The ethyl acetate moiety is attached to the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate typically involves the following steps:
Bromination: The starting material, 3-methoxypyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Esterification: The brominated product is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under appropriate conditions.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include 2-(5-azido-3-methoxypyridin-2-yl)acetate or 2-(5-mercapto-3-methoxypyridin-2-yl)acetate.
Oxidation: Products include 2-(5-bromo-3-hydroxypyridin-2-yl)acetate or 2-(5-bromo-3-formylpyridin-2-yl)acetate.
Reduction: Products include 2-(5-bromo-3-methoxypyridin-2-yl)ethanol.
科学研究应用
Ethyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block in the synthesis of functional materials.
作用机制
The mechanism of action of ethyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and methoxy substituents on the pyridine ring can interact with active sites of enzymes or binding pockets of receptors, influencing their activity. The ester moiety can also undergo hydrolysis to release the active pyridine derivative, which then exerts its biological effects.
相似化合物的比较
Ethyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(5-chloro-3-methoxypyridin-2-yl)acetate: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
Ethyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its polarity and hydrogen bonding capacity.
Ethyl 2-(5-bromo-3-methylpyridin-2-yl)acetate: Similar structure but with a methyl group instead of a methoxy group, influencing its hydrophobicity and steric properties.
These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on its chemical and biological properties.
属性
分子式 |
C10H12BrNO3 |
|---|---|
分子量 |
274.11 g/mol |
IUPAC 名称 |
ethyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12BrNO3/c1-3-15-10(13)5-8-9(14-2)4-7(11)6-12-8/h4,6H,3,5H2,1-2H3 |
InChI 键 |
DMDRKSPYAZYJFY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=C(C=C(C=N1)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


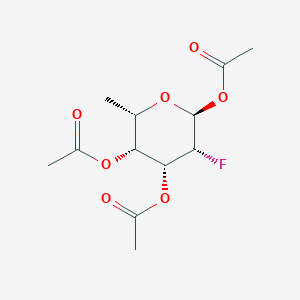
![(3aR,7S,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-7-carboxylic acid](/img/structure/B13127346.png)


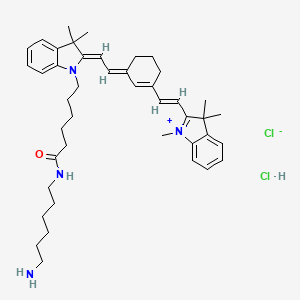


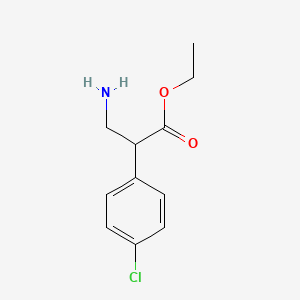
![2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile](/img/structure/B13127400.png)
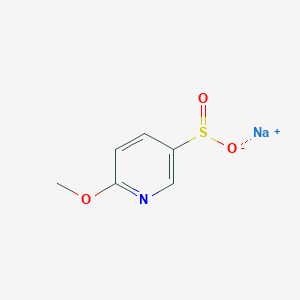
![(2R)-2-[(1R,2R)-2-[(2R)-oxiran-2-yl]-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B13127408.png)
